molecular formula C6H3Br3O2 B147546 2,4,6-Tribromoresorcinol CAS No. 2437-49-2

2,4,6-Tribromoresorcinol

Cat. No. B147546
CAS RN: 2437-49-2
M. Wt: 346.8 g/mol
InChI Key: YADZSMVDNYXOOB-UHFFFAOYSA-N
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Description

Identification and Analysis of 2,4,6-Tribromoresorcinol

2,4,6-Tribromoresorcinol is a brominated organic compound that is related to several environmental and industrial chemicals. It is structurally similar to 2,4,6-tribromoanisole (TBA) and 2,4,6-tribromophenol (TBP), both of which have significant environmental and health implications. TBA is known for causing musty or corked odors in wine, which can be detected at very low concentrations, indicating a high potency of this compound in sensory contamination . TBP, on the other hand, is a widely produced brominated phenol with various sources, including as an intermediate in the synthesis of brominated flame retardants and as a degradation product of these substances. It is also used as a pesticide and occurs naturally in some aquatic organisms .

Synthesis Analysis

While the provided papers do not directly discuss the synthesis of 2,4,6-Tribromoresorcinol, they do provide insight into related compounds. TBP, for instance, is mentioned as an intermediate in the synthesis of other brominated compounds and could potentially share synthetic pathways with 2,4,6-Tribromoresorcinol . The synthesis of related organic compounds, such as the novel 2-amino-4-aryl-4,10-dihydro-[1,3,5]triazino[1,2-a]benzimidazoles, involves cyclocondensation reactions and provides a glimpse into the complexity of synthesizing brominated organic molecules .

Molecular Structure Analysis

The molecular structure of compounds related to 2,4,6-Tribromoresorcinol, such as the triazinobenzimidazoles, has been studied using various spectroscopic methods and X-ray diffraction, which reveals the delocalization within the molecule and the presence of specific tautomeric forms in the solid state . These techniques are essential for understanding the molecular structure of 2,4,6-Tribromoresorcinol and its related compounds.

Chemical Reactions Analysis

The chemical behavior of 2,4,6-Tribromoresorcinol can be inferred from its structural analogs. TBA, for example, is produced by O-methylation of 2,4,6-tribromophenol, indicating that brominated phenols can undergo substitution reactions to form more complex molecules . The reactivity of these compounds, including potential degradation pathways and interactions with other substances in the environment, is an important aspect of their chemical analysis.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,4,6-Tribromoresorcinol are not directly discussed in the provided papers. However, the properties of TBA and TBP can provide some context. TBA's sensory threshold in wine indicates a high level of volatility and potency as a contaminant . TBP's ubiquity in the environment suggests a degree of stability and persistence, which could also apply to 2,4,6-Tribromoresorcinol . Understanding these properties is crucial for assessing the environmental impact and health risks associated with these brominated compounds.

Scientific Research Applications

Gene Mutation Assays

2,4,6-Trinitrotoluene (TNT), a chemical related to 2,4,6-Tribromoresorcinol, has shown positive responses in the P388 mouse lymphoma gene mutation assay without metabolic activation, indicating its potential as a rodent liver carcinogen. These findings suggest the importance of investigating the activity of similar compounds like 2,4,6-Tribromoresorcinol in mammalian cells for assessing potential carcinogenicity (Styles & Cross, 1983).

Environmental Toxicology

Studies on 2,4,6-Tribromophenol, a compound closely related to 2,4,6-Tribromoresorcinol, highlight its widespread presence in the environment due to various sources including as an intermediate in the synthesis of flame retardants and degradation product of such substances. Its presence in various environmental matrices and potential impacts on human health, due to factors like its role in disrupting endocrine systems, underscores the need for ongoing monitoring and research (Koch & Sures, 2018).

Phytoremediation

Research involving 2,4,6-Trinitrotoluene, closely related to 2,4,6-Tribromoresorcinol, includes studies on the potential use of plants like vetiver grass for phytoremediation. These studies demonstrate the ability of certain plants to remove toxins from contaminated soils and waters, which is a promising area for environmental cleanup using natural and sustainable methods (Makris et al., 2007).

Biosensors and Detection Methods

Developing sensors for detecting compounds like 2,4,6-Tribromophenol, which is structurally similar to 2,4,6-Tribromoresorcinol, is a significant area of research. Techniques like molecular imprinting technology offer novel methods for efficient and selective detection of these compounds in various environments, which is crucial for monitoring and managing pollution (Ma et al., 2015).

Thyroid Hormone Disruption

2,4,6-Tribromophenol, a structural analog of 2,4,6-Tribromoresorcinol, has been found to interfere with thyroid hormone systems in mice, highlighting its potential endocrine-disrupting effects. This research points to the importance of understanding the broader implications of such compounds on human health, particularly in terms of hormonal regulation (Lee et al., 2016).

Safety And Hazards

2,4,6-Tribromoresorcinol is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

properties

IUPAC Name

2,4,6-tribromobenzene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H3Br3O2/c7-2-1-3(8)6(11)4(9)5(2)10/h1,10-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YADZSMVDNYXOOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Br)O)Br)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Br3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90179113
Record name 2,4,6-Tribromoresorcinol
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Molecular Weight

346.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,6-Tribromoresorcinol

CAS RN

2437-49-2
Record name 2,4,6-Tribromoresorcinol
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Record name 2,4,6-Tribromoresorcinol
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Record name 2437-49-2
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Record name 2,4,6-Tribromoresorcinol
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Record name 2,4,6-tribromoresorcinol
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Record name 2,4,6-TRIBROMORESORCINOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
81
Citations
HA Torrey, WH Hunter - Journal of the American Chemical Society, 1911 - ACS Publications
Only one silver salt of 2, 4, 6-tribromophenol was mentioned in the chemical literature at the time we took up this research. This was prepared by Purgotti2 from the calcium salt, and …
Number of citations: 15 pubs.acs.org
M Kohn - Journal of the American Chemical Society, 1952 - ACS Publications
It was reported in the first communication of this series, 3 that chondrillasterol is the principal sterol of the green alga, Scenedesmus obliguus. This sterol is of special interest because it …
Number of citations: 6 pubs.acs.org
TL Davis, VF Harrington - Journal of the American Chemical …, 1934 - ACS Publications
Tribromoresorcinol is definitely an oxidizing agent. Although it. lacks the common quinoid character of being colored, it liberatesiodine from hydriodic acid or from potassium iodide in …
Number of citations: 17 pubs.acs.org
N Belai, A Weisz - Journal of AOAC International, 2019 - academic.oup.com
Background: Certain impurities in the color additives drug and cosmetic (D&C) Red No. 21 (R21), D&C Red No. 22 (R22), and their lakes are limited to levels specified in the Code of …
Number of citations: 2 academic.oup.com
H Zhai, X Zhang, X Zhu, J Liu, M Ji - Environmental science & …, 2014 - ACS Publications
The formation of brominated disinfection byproducts (Br-DBPs), which are generally significantly more cytotoxic and genotoxic than their chlorinated analogues, in chloramination has …
Number of citations: 218 pubs.acs.org
CJ Kurian, CC Price - Journal of Polymer Science, 1961 - Wiley Online Library
A number of poly(p‐phenylene oxide) polymers have been prepared from 4‐bromophenols with various combinations of methyl, propyl, allyl, and phenyl groups in the 2,6‐positions. …
Number of citations: 13 onlinelibrary.wiley.com
M KOHN, O KRASSO - The Journal of Organic Chemistry, 1948 - ACS Publications
In the reductive acetylation of 2, 4, 6-tribromoresorcinol, as recently reported (1), 4, 6-dibromoresorcinol diacetate was obtained. It therefore seemed desirable also to subject nitro …
Number of citations: 4 pubs.acs.org
RT Lagemann, BF Landrum, CT Lester… - Journal of the …, 1952 - ACS Publications
Ultrasonic Velocity in Some Alkyl Aryl Ketones Page 1 1602 Notes Vol. talline dibromo product which must be 1-hydroxy3-methoxy-4,6-dibromobenzene (I), since its methylation yields4,…
Number of citations: 0 pubs.acs.org
M KOHN, L STEINER - The Journal of Organic Chemistry, 1947 - ACS Publications
That the 5-bromo compound would melt higher than the 4-bromo would be expected from the symmetrical structure of the molecule. This fact is also in agreement with the observation of …
Number of citations: 17 pubs.acs.org
HH Hodgson, EW Smith - Journal of the Chemical Society (Resumed), 1931 - pubs.rsc.org
… Further, although 2 : 6-dibromo4-nitroresorcinol is formed by the action of nitrous acid on 2 : 4 : 6tribromoresorcinol (Dahmer, Annalen, 1904, 333, 360), yet nitric acid produces 2-bromo-…
Number of citations: 0 pubs.rsc.org

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